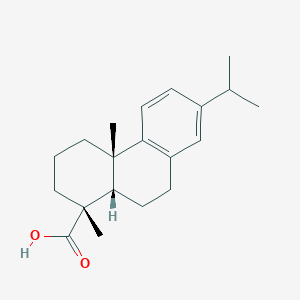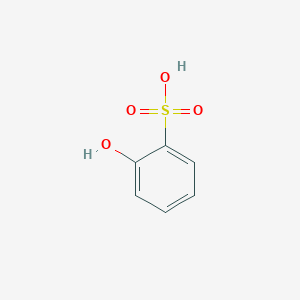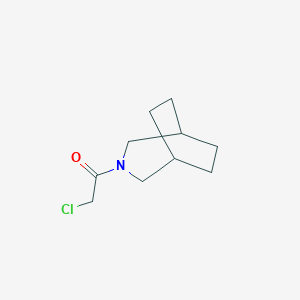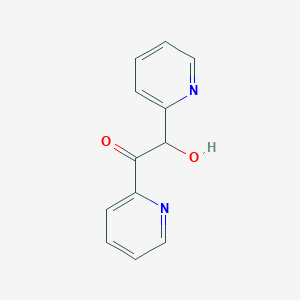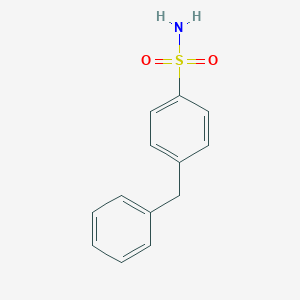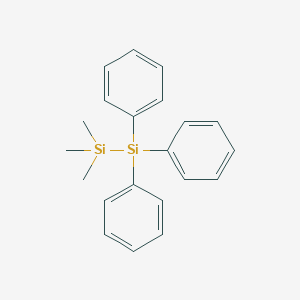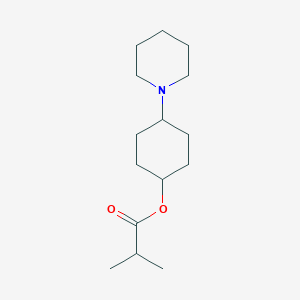
Isobutyric acid, 4-piperidinocyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyric acid, 4-piperidinocyclohexyl ester (commonly referred to as PCC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PCC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 253.4 g/mol. In
Wirkmechanismus
PCC acts as a noncompetitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, leading to reduced calcium influx and downstream signaling. PCC has been shown to have a high affinity for the NMDA receptor and a long duration of action, making it a useful tool compound for studying the role of this receptor in various physiological and pathological processes.
Biochemische Und Physiologische Effekte
PCC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and dopamine, and to decrease the activity of enzymes involved in the synthesis of these neurotransmitters. PCC has also been shown to have anti-inflammatory effects, reducing the production of cytokines and other pro-inflammatory molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PCC is its high selectivity for the NMDA receptor, making it a useful tool compound for studying the role of this receptor in various physiological and pathological processes. PCC also has a long duration of action, allowing for sustained inhibition of the NMDA receptor. However, PCC has some limitations in lab experiments, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on PCC. One area of interest is the potential use of PCC as a therapeutic agent for conditions such as chronic pain, depression, and addiction. PCC has also been studied for its potential use in neuroprotection, as it has been shown to have antioxidant and anti-inflammatory effects. Further research is needed to fully understand the mechanisms underlying these effects and to determine the safety and efficacy of PCC as a therapeutic agent. Additionally, there is ongoing research on the development of new NMDA receptor antagonists with improved selectivity and potency, which may have potential applications in a range of neurological and psychiatric disorders.
Conclusion
In conclusion, PCC is a unique compound with potential applications in neuroscience research and therapeutic development. Its high selectivity for the NMDA receptor and long duration of action make it a useful tool compound for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of PCC and to determine its potential as a therapeutic agent.
Synthesemethoden
PCC can be synthesized through a multistep process involving the reaction of 4-piperidinocyclohexylamine and isobutyryl chloride in the presence of a base such as triethylamine. The reaction mixture is then washed with water and dried to obtain the desired product. This method has been extensively studied and optimized to yield high purity PCC.
Wissenschaftliche Forschungsanwendungen
PCC has been studied for its potential use as a tool compound in neuroscience research. It has been shown to selectively block the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in synaptic plasticity and memory formation. PCC has also been used to study the role of the NMDA receptor in pain perception and addiction.
Eigenschaften
CAS-Nummer |
1532-00-9 |
|---|---|
Produktname |
Isobutyric acid, 4-piperidinocyclohexyl ester |
Molekularformel |
C15H27NO2 |
Molekulargewicht |
253.38 g/mol |
IUPAC-Name |
(4-piperidin-1-ylcyclohexyl) 2-methylpropanoate |
InChI |
InChI=1S/C15H27NO2/c1-12(2)15(17)18-14-8-6-13(7-9-14)16-10-4-3-5-11-16/h12-14H,3-11H2,1-2H3 |
InChI-Schlüssel |
HMSUAYWYBNPMCX-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1CCC(CC1)N2CCCCC2 |
Kanonische SMILES |
CC(C)C(=O)OC1CCC(CC1)N2CCCCC2 |
Andere CAS-Nummern |
1532-00-9 |
Synonyme |
4-Piperidinocyclohexyl=isobutyrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



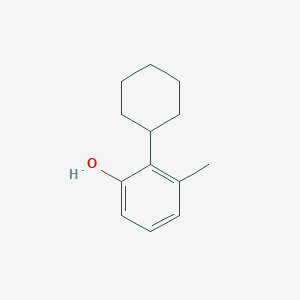
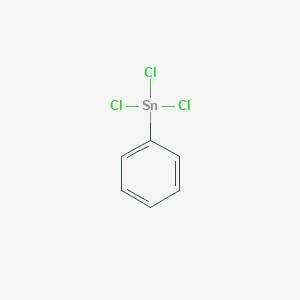
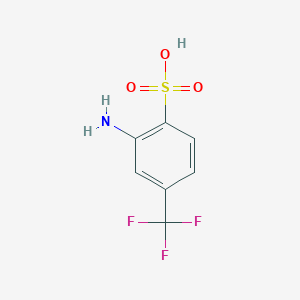
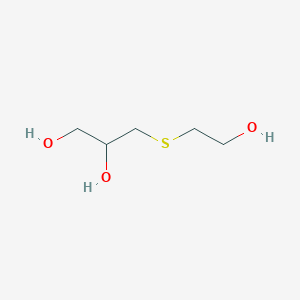
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
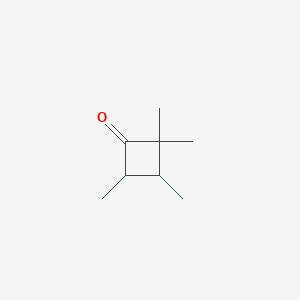
![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)

